Z-D-Nle-ONp
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Overview
Description
Z-D-Nle-ONp, also known as Z-D-norleucine 4-nitrophenyl ester, is a chemical compound with the empirical formula C20H22N2O6 . It has a molecular weight of 386.40 .
Molecular Structure Analysis
The SMILES string for Z-D-Nle-ONp is CCCCC@@HOCc1ccccc1)C(=O)Oc2ccc(cc2)N+=O
. This provides a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Its optical activity is [α]20/D +26±1°, c = 1% in DMF . The melting point is between 63-67 °C .
Scientific Research Applications
Chemistry and Biology of Left-handed Z-DNA
Z-DNA is an alternative left-handed helical form of DNA, which differs from the more common B-DNA. The transition between B-DNA and Z-DNA can be influenced by various chemical factors and physical conditions. For instance, covalent DNA modifications, the presence of ions, solvents, and small molecules, as well as cytosine methylation in CG sequences, can stabilize Z-DNA. This form of DNA is also stabilized under negative supercoiling, which is influenced by topological constraints within the DNA molecule. Moreover, certain proteins have been identified that bind specifically to Z-DNA, and nucleotide sequences that favor Z-DNA formation have been characterized, including polymers and repetitive sequences such as d(CA/GT)n. Cytological studies have observed Z-DNA in chromosomes of various species, suggesting its biological significance across different organisms (A. Rich, A. Nordheim, & A. Wang, 1984).
Plasma Physics Research with Z-Machine
The Z-machine at Sandia National Laboratories plays a crucial role in plasma physics research, supporting a wide array of applications from nuclear stockpile stewardship to materials testing and inertial confinement fusion. University-scale z-pinch experiments, including Dense Plasma Focus (DPF) experiments, contribute valuable insights to the high-value research conducted at Sandia. These experiments involve rapid plasma acceleration and compression, leading to a significant number of fusion reactions due to micro-pinch instabilities, areas of extremely high pressure, and temperature within the plasma. The study of these phenomena could lead to advancements in high-energy-density physics (A. Shah, N. Jordan, R. Mcbride, & C. Seyler, 2018).
Corrosion Inhibition by Zn2+ Cations and Organic Inhibitors
The synergistic corrosion-inhibiting effect of Zn2+ cations and organic inhibitors from Nettle leaves extract (NLE) on carbon steel in chloride solution has been studied. Electrochemical techniques and theoretical studies, including molecular dynamics (MD) simulation and density functional theory (DFT), were utilized to evaluate the adsorption process and the synergistic effects between NLE and Zn. The results demonstrated an effective synergistic inhibition between the organic inhibitors in NLE and zinc cations, achieving up to 96% inhibition efficiency when combined. This reflects the potential of organic-inorganic inhibitor combinations in corrosion prevention (M. Ramezanzadeh, G. Bahlakeh, B. Ramezanzadeh, & Z. Sanaei, 2019).
Nonlinear Optical Measurements of Porphyrin Compounds
The study of nonlinear optical (NLO) properties of porphyrin compounds using Dark-field and D4σ-Z scan imaging techniques showcases the application of these techniques in measuring the third-order nonlinear refractive index in the presence of high nonlinear absorption. This research not only contributes to our understanding of NLO properties of porphyrins but also illustrates the potential of these imaging techniques in characterizing other materials with similar properties (Georges Boudebs, C. Cassagne, Hongzhen Wang, J. Godet, & C. Araújo, 2018).
Safety And Hazards
properties
IUPAC Name |
(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)/t18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPOFZGPUCSGU-GOSISDBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426789 |
Source
|
Record name | Z-D-Nle-ONp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Nle-ONp | |
CAS RN |
31062-20-1 |
Source
|
Record name | Z-D-Nle-ONp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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